4-Ethylcyclohexanone

Catalog No.
S749926
CAS No.
5441-51-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohexanone

CAS Number

5441-51-0

Product Name

4-Ethylcyclohexanone

IUPAC Name

4-ethylcyclohexan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N

SMILES

CCC1CCC(=O)CC1

Canonical SMILES

CCC1CCC(=O)CC1

The exact mass of the compound 4-Ethylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Ethylcyclohexanone (CAS 5441-51-0) is a versatile, alkyl-substituted cyclic ketone characterized by its clear liquid state at room temperature, a density of 0.895 g/mL, and a boiling point of 192–194 °C . In industrial and advanced laboratory settings, it serves as a critical structural building block, particularly in the synthesis of nematic liquid crystals, specialized fragrance intermediates, and complex chiral synthons [1]. The presence of the ethyl group at the 4-position provides a specific steric footprint that differentiates its reactivity, phase behavior, and receptor binding from both unsubstituted cyclohexanone and bulkier alkyl analogs [2].

Generic substitution of 4-ethylcyclohexanone is highly impractical due to strict thermal, physical, and spatial requirements in downstream applications. Replacing it with unsubstituted cyclohexanone results in a nearly 40 °C drop in boiling point, severely limiting atmospheric high-temperature liquid-phase reactions, and removes the symmetry-breaking alkyl tail essential for tuning liquid crystal mesophases . Conversely, substituting with 4-tert-butylcyclohexanone introduces a phase handling challenge, as the tert-butyl analog is a solid at room temperature (melting point ~50 °C), requiring powder dosing systems rather than standard liquid pumping . Furthermore, in precision biocatalysis, the ethyl group offers an optimal steric balance; larger aliphatic chains often result in complete enzymatic rejection due to active site spatial constraints [1].

Thermal Processability and Reactor Compatibility

4-Ethylcyclohexanone offers a significantly wider thermal operating window for atmospheric liquid-phase reactions compared to baseline cyclic ketones. With a boiling point of 192–194 °C, it can be refluxed at temperatures nearly 40 °C higher than unsubstituted cyclohexanone (BP ~155 °C) . Furthermore, unlike 4-tert-butylcyclohexanone, which is a solid at room temperature (MP 49–53 °C), 4-ethylcyclohexanone remains a pumpable liquid (density 0.895 g/mL), eliminating the need for heated transfer lines or solid-addition protocols in continuous flow or scaled-up batch manufacturing.

Evidence DimensionBoiling Point and Physical State
Target Compound Data192–194 °C (Liquid at 25 °C)
Comparator Or BaselineCyclohexanone (~155 °C, Liquid) and 4-tert-Butylcyclohexanone (~50 °C MP, Solid)
Quantified Difference+38 °C boiling point vs. cyclohexanone; standard liquid handling vs. solid dosing for the tert-butyl analog.
ConditionsStandard atmospheric pressure (760 mmHg) and ambient temperature (25 °C).

Procuring the liquid 4-ethyl derivative allows for higher-temperature synthesis under atmospheric conditions while maintaining the ease of liquid-phase pumping and dispensing.

Biocatalytic Aldol Donor Suitability and Steric Tolerance

In advanced asymmetric synthesis using engineered artificial carboligases (e.g., the F112V variant), the steric profile of the ketone donor is critical for conversion. 4-Ethylcyclohexanone is successfully accepted by the F112V active site, reacting with 4-nitrobenzaldehyde to afford aldol adducts with excellent stereocontrol across three chiral centers [1]. In stark contrast, attempting to substitute with larger linear aliphatic ketones, such as 2-hexanone, results in zero conversion due to strict steric limitations within the engineered enzyme pocket [1].

Evidence DimensionEnzymatic Conversion in Aldol Addition
Target Compound DataHigh conversion and stereocontrol (aldol adduct formation)
Comparator Or Baseline2-Hexanone (0% conversion)
Quantified DifferenceComplete enzymatic acceptance for 4-ethylcyclohexanone vs. total rejection for the 6-carbon linear ketone.
ConditionsF112V engineered carboligase variant catalyzed addition with 4-nitrobenzaldehyde.

Validates 4-ethylcyclohexanone as a highly specific, sterically tolerated cyclic donor for specialized chemoenzymatic pathways where generic or linear ketones fail.

Alkyl Chain Length Impact on Liquid Crystal Mesophases

4-Alkylcyclohexanones are the fundamental precursors for synthesizing trans-4-alkylcyclohexyl-based liquid crystals (such as the PCH series). The specific length of the alkyl tail directly dictates the clearing point (nematic-isotropic transition temperature) and the viscoelastic properties of the final material [1]. Substituting 4-ethylcyclohexanone (C2) with 4-methylcyclohexanone (C1) or 4-propylcyclohexanone (C3) produces downstream mesogens with entirely different thermal stability ranges and optical anisotropies, making the homologs non-interchangeable in strict commercial formulations.

Evidence DimensionDownstream Nematic Transition Temperature Tuning
Target Compound DataEthyl (C2) substituted mesogens
Comparator Or BaselineMethyl (C1) and Propyl (C3) substituted mesogens
Quantified DifferenceDistinct, non-overlapping clearing points and response times in the derived liquid crystal mixtures.
ConditionsFormulation of nematic liquid crystal mixtures for display technologies.

Procurement of the exact C2 homolog is mandatory to hit precise thermodynamic and optical specifications in liquid crystal manufacturing.

Synthesis of Nematic Liquid Crystal Monomers

4-Ethylcyclohexanone is a mandatory starting material for the production of 4-ethylcyclohexyl-functionalized liquid crystals. Because the C2 alkyl chain length strictly defines the clearing point and birefringence of the resulting mesogens, it cannot be substituted by methyl or propyl analogs without fundamentally altering the display's thermal and optical performance.

Chemoenzymatic Asymmetric Synthesis

In biocatalytic workflows employing engineered aldolases (such as the F112V variant), 4-ethylcyclohexanone serves as a highly effective cyclic ketone donor. Its specific steric bulk is tolerated by the enzyme pocket—unlike larger linear ketones—enabling the scalable, highly stereocontrolled synthesis of complex chiral adducts with multiple stereocenters [1].

High-Temperature Atmospheric Derivatization

Due to its elevated boiling point (192–194 °C) and liquid state at room temperature, 4-ethylcyclohexanone is ideal for derivatization reactions (e.g., reductive aminations or Grignard additions) that require sustained high temperatures without the need for pressurized reactors or the solid-handling infrastructure required for 4-tert-butylcyclohexanone .

XLogP3

1.9

Boiling Point

193.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5441-51-0

Wikipedia

4-Ethylcyclohexanone
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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